Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound CAS: 1427175-12-9
Executive Summary
In modern drug discovery, the morpholine ring is a privileged heterocyclic scaffold known for improving the aqueous solubility, oral bioavailability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is a highly specialized, chiral building block that incorporates several strategic structural modifications. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural design, and self-validating experimental workflows for its manipulation in organic synthesis.
Physicochemical Properties & Structural Causality
Understanding the baseline physicochemical data is critical for predicting the compound's behavior during synthesis and purification. The quantitative data is summarized in the table below, sourced from authoritative chemical databases[1],[2].
Table 1: Physicochemical Data Summary
| Property | Value | Structural/Practical Implication |
| CAS Number | 1427175-12-9 | Unique chemical identifier. |
| Molecular Formula | C12H23NO4 | Indicates a highly saturated, aliphatic framework. |
| Molecular Weight | 245.32 g/mol | Optimal low-molecular-weight intermediate for fragment-based design. |
| Boiling Point | 331.9 ± 27.0 °C | High boiling point necessitates purification via column chromatography rather than distillation. |
| Appearance | Colorless to pale yellow liquid/solid | Physical state depends on ambient temperature and purity. |
| Solubility | Soluble in DCM, MeOH, EtOAc | Highly lipophilic; requires organic solvents for homogeneous reactions. |
| InChI Key | AHBGXKGISVQPDU-VIFPVBQESA-N | Standardized digital structural representation. |
E-E-A-T Insight: The Causality of Structural Modifications
As an application scientist, it is vital to understand why this specific scaffold is engineered the way it is:
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The gem-Dimethyl Effect (5,5-position): The introduction of two methyl groups at the 5-position creates significant steric bulk. In medicinal chemistry, this is a deliberate strategy to block Cytochrome P450 (CYP)-mediated metabolic oxidation at the adjacent carbon atoms, thereby increasing the metabolic half-life of the final drug candidate. Furthermore, this steric hindrance restricts the conformational flipping of the morpholine ring, locking it into a thermodynamically stable chair conformation that can enhance target-binding specificity.
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The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust protecting moiety for the secondary amine. It ensures orthogonal reactivity, preventing the nitrogen from acting as a nucleophile during downstream reactions involving the hydroxyl group. It is highly stable to bases and catalytic hydrogenation but can be selectively cleaved under acidic conditions[3].
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The (2S)-Hydroxymethyl Group: The primary alcohol serves as a stereospecific synthetic handle. It can be oxidized to an aldehyde or activated as an electrophile, allowing for the modular assembly of complex molecular architectures[4].
Mechanistic Pathways & Reactivity
The synthetic utility of this compound lies in its divergent reactivity. The two primary sites of modification are the protected amine and the free primary alcohol.
Fig 1: Divergent synthetic reactivity pathways of the morpholine scaffold.
Mechanism 1: Acid-Mediated Boc Deprotection
The removal of the Boc group is typically achieved using Trifluoroacetic Acid (TFA). The mechanism initiates with the protonation of the carbamate carbonyl oxygen by TFA. This intermediate undergoes heterolytic cleavage, expelling a highly stable tert-butyl carbocation (which subsequently eliminates a proton to form isobutylene gas). The resulting carbamic acid is highly unstable and spontaneously decarboxylates, releasing CO₂ gas and yielding the free secondary amine as a TFA salt[5],[3].
Mechanism 2: Hydroxyl Activation via Mesylation
To utilize the hydroxymethyl group in S_N2 cross-coupling reactions, the poor hydroxyl leaving group must be converted into a superior one, such as a mesylate (methanesulfonate). In the presence of a base like Triethylamine (Et₃N), methanesulfonyl chloride (MsCl) reacts with the alcohol. The base serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct and can facilitate the formation of a highly reactive sulfene intermediate, which is rapidly trapped by the nucleophilic oxygen of the alcohol[6],[4].
Self-Validating Experimental Protocols
The following step-by-step methodologies are designed with built-in validation checkpoints to ensure high-fidelity execution in the laboratory.
Protocol A: Boc-Deprotection and Free Amine Isolation
Causality Statement: TFA is selected over aqueous mineral acids (like HCl) because it provides a homogenous reaction environment in organic solvents (DCM) and is volatile enough to be removed via co-evaporation, preventing the need for harsh aqueous basic workups that might degrade sensitive downstream functional groups.
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Preparation: Dissolve N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
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Reagent Addition: Cool the flask to 0 °C using an ice bath. Add neat Trifluoroacetic Acid (TFA) dropwise until the solvent ratio is 1:1 (DCM:TFA). Cooling prevents exothermic degradation and side reactions.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Ensure the reaction vessel is properly vented to allow the escape of CO₂ and isobutylene gases[5].
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Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin solution, followed by heating. Validation: The disappearance of the UV-active starting material and the appearance of a dark purple/blue spot indicates the successful formation of the free secondary amine.
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Isolation: Concentrate the mixture in vacuo. Co-evaporate the resulting residue with toluene (3 × 10 mL) to azeotropically remove residual TFA. The product is isolated as a stable TFA salt.
Protocol B: O-Mesylation of the Hydroxymethyl Group
Fig 2: Step-by-step experimental workflow for O-mesylation of the alcohol.
Causality Statement: The reaction is strictly maintained at 0 °C during the addition of MsCl to suppress the formation of alkyl chloride byproducts, which can occur if the mesylate undergoes premature nucleophilic attack by the liberated chloride ions at elevated temperatures.
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Preparation: Dissolve the starting material (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (Et₃N, 1.5 eq) and stir for 5 minutes under an inert nitrogen atmosphere.
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Activation: Cool the solution to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via a syringe.
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 3 hours.
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Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the mass spectrometer. Validation: Look for the disappearance of the parent mass [M+H]⁺ (246.3 m/z) and the appearance of the mesylated product mass [M+H]⁺ (324.4 m/z), representing a net addition of 78 Da.
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Workup & Isolation: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCM) to neutralize excess acid and unreacted MsCl. Transfer to a separatory funnel, extract the aqueous layer with DCM (2x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the activated mesylate intermediate.
References
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EvitaChem - N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine Properties & Data. 1
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ChemicalBook - 4-Morpholinecarboxylic acid, 2-(hydroxymethyl)-5,5-dimethyl-, 1,1-dimethylethyl ester, (2S)-. 2
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Common Organic Chemistry - Boc Deprotection Mechanism - TFA. 5
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Master Organic Chemistry - Amine Protection and Deprotection. 3
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StackExchange (Chemistry) - Why do tosylation and mesylation of alcohols follow different mechanisms?6
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Chemistry Steps - SN2 Reaction Mechanism. 4
Sources
- 1. evitachem.com [evitachem.com]
- 2. 4-Morpholinecarboxylic acid, 2-(hydroxymethyl)-5,5-dimethyl-, 1,1-dimethylethyl ester, (2S)- CAS#: 1427175-12-9 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN2 Reaction Mechanism [chemistrysteps.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
